Cellular IC50 Against Human CD73
In a direct comparison within an identical cellular assay system (CHO cells expressing human CD73, using AMP as the substrate with a 60-minute preincubation), alpha-methylene adenosine monophosphate (IC50: 0.095 nM) exhibits approximately 7.4-fold greater inhibitory potency than a structurally related analog, CHEMBL4779616 (IC50: 0.700 nM). This substantial difference in potency, measured under controlled conditions, translates to a more efficient blockade of adenosine production at lower compound concentrations [1][2].
| Evidence Dimension | IC50 (nM) against human CD73 |
|---|---|
| Target Compound Data | 0.095 nM |
| Comparator Or Baseline | CHEMBL4779616 (a structurally related CD73 inhibitor) |
| Quantified Difference | Approximately 7.4-fold lower (more potent) IC50 |
| Conditions | Human CD73 expressed in CHO cells; AMP as substrate; 60 min preincubation; 60 min measurement. |
Why This Matters
This data demonstrates that alpha-methylene adenosine monophosphate achieves near-complete target engagement at sub-nanomolar concentrations, reducing the required compound mass per assay and minimizing potential off-target effects from high chemical loads, thereby enhancing experimental sensitivity and cost-efficiency.
- [1] BindingDB. Affinity Data for alpha-Methylene adenosine monophosphate (CHEMBL4777161): IC50 = 0.0950 nM against human CD73 in CHO cells. View Source
- [2] BindingDB. Affinity Data for CHEMBL4779616: IC50 = 0.700 nM against human CD73 in CHO cells. View Source
